Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b
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Overview
Description
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with an amino group and a methylphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the efficient formation of the desired product. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, pyrimidine derivatives, and amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents on the pyrimidine ring.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents on the benzamide core.
Uniqueness
The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b is particularly noteworthy for its potential applications in treating various diseases. This article explores the biological activity of this compound through a review of recent research findings, including case studies and data tables.
The biological activity of benzamide derivatives often involves their interaction with specific enzymes and proteins. For instance, studies have shown that this compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway. The IC50 values for related benzamide compounds range from 4.72 to 20.17 µM, indicating significant potency compared to standard treatments like trimethoprim (TMP), which has an IC50 of 55.26 µM .
Antimicrobial Properties
Benzamide derivatives are also recognized for their antimicrobial properties. A specific study demonstrated that certain benzamide compounds can inhibit the FtsZ protein in bacteria, which is essential for cell division. This inhibition leads to bacterial filamentation and lysis, making these compounds promising candidates for developing new antibiotics against resistant strains such as MRSA .
Anti-inflammatory and Anticancer Activities
Research has indicated that benzamide derivatives possess anti-inflammatory and anticancer activities. For example, a series of novel benzamides were synthesized and evaluated for their ability to inhibit RET kinase activity in cancer cells. One compound demonstrated significant inhibition of cell proliferation driven by RET mutations . Additionally, some derivatives have shown promising results in reducing inflammation in various biological models .
Inhibition of Dihydrofolate Reductase
A comprehensive study evaluated the inhibitory effects of various synthesized benzamides on human DHFR. The results indicated that several derivatives exhibited higher binding affinities than TMP and could stabilize key residues within the enzyme's active site. This dual activity—both DNA binding and DHFR inhibition—highlights the therapeutic potential of these compounds .
Antibacterial Activity Against MRSA
In a recent investigation involving a mouse model of systemic MRSA infection, a new benzamide FtsZ inhibitor was tested. The compound showed enhanced efficacy both intravenously and orally compared to existing treatments. Notably, it did not exhibit cytotoxicity even at high concentrations, suggesting a favorable safety profile for further development .
Summary of Biological Activities
Activity | Compound | IC50 (µM) | Notes |
---|---|---|---|
DHFR Inhibition | Benzamide Derivative A | 4.72 | More active than TMP (55.26 µM) |
Antibacterial | TXH9179 | 1 | Effective against MSSA and MRSA |
Anti-inflammatory | Compound I-8 | N/A | Significant reduction in inflammatory markers |
RET Kinase Inhibition | 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole) | Moderate | Strongly inhibits cell proliferation |
Properties
CAS No. |
176378-80-6 |
---|---|
Molecular Formula |
C27H34N4O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O4/c1-15-9-11-17(12-10-15)31-22(28)20(24(34)30(8)25(31)35)29-23(33)16-13-18(26(2,3)4)21(32)19(14-16)27(5,6)7/h9-14,32H,28H2,1-8H3,(H,29,33) |
InChI Key |
XDLDPOQTRMUNPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N |
Synonyms |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Origin of Product |
United States |
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